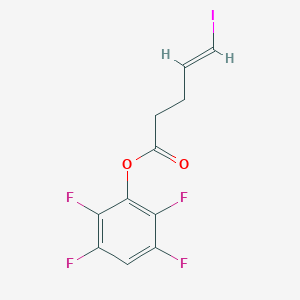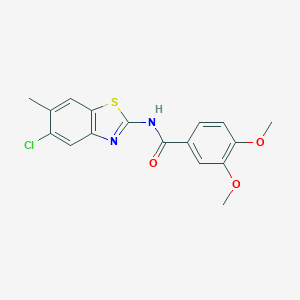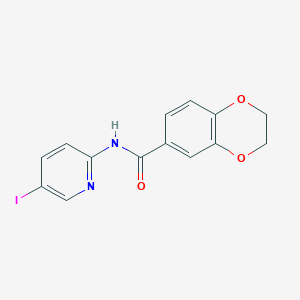
(8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine is a synthetic compound known for its potent inhibitory effects on the enzyme squalene 2,3-oxide-lanosterol cyclase. This enzyme plays a crucial role in the biosynthesis of sterols, making this compound a valuable compound in biochemical research and pharmaceutical applications .
Preparation Methods
The synthesis of (8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine involves multiple steps, starting from squalene. The key steps include the introduction of an epoxide group at the 22,23 position and the incorporation of an aza group at the 2,3 position. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
(8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The compound can undergo substitution reactions at the epoxide or aza groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include the N-oxide derivative and diol forms of the compound .
Scientific Research Applications
(8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine has several scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and sterol biosynthesis.
Biology: The compound is used to investigate the metabolic pathways involving squalene and its derivatives.
Industry: The compound can be used in the development of new pharmaceuticals and biochemical research tools.
Mechanism of Action
(8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine exerts its effects by inhibiting the enzyme squalene 2,3-oxide-lanosterol cyclase. This inhibition disrupts the biosynthesis of sterols, leading to a decrease in sterol production. The molecular targets involved include the active site of the enzyme, where the compound binds and prevents the conversion of squalene to lanosterol .
Comparison with Similar Compounds
Similar compounds to (8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine include:
2-aza-2,3-dihydrosqualene: Lacks the epoxide group but has similar inhibitory effects.
2,3-Epoxy-10-aza-10,11-dihydrosqualene: Another azasqualenoid derivative with a different epoxide position.
10- and 19-azasqualene derivatives: These compounds also inhibit squalene 2,3-oxide-lanosterol cyclase but differ in their structural modifications.
The uniqueness of this compound lies in its specific epoxide and aza group positions, which contribute to its potent inhibitory effects and distinct chemical properties .
Properties
CAS No. |
132905-42-1 |
|---|---|
Molecular Formula |
C5H14N2O2 |
Molecular Weight |
429.7 g/mol |
IUPAC Name |
(8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine |
InChI |
InChI=1S/C29H51NO/c1-24(16-11-18-26(3)20-13-23-30(7)8)14-9-10-15-25(2)17-12-19-27(4)21-22-28-29(5,6)31-28/h14-15,18-19,28H,9-13,16-17,20-23H2,1-8H3/b24-14+,25-15?,26-18?,27-19+ |
InChI Key |
GWEMXZKDKGDITR-WOQKMROYSA-N |
SMILES |
CC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CCCN(C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CCC=C(C)CC/C=C(\C)/CCC1C(O1)(C)C)/C)CCCN(C)C |
Canonical SMILES |
CC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CCCN(C)C |
Synonyms |
22,23-EADS 22,23-epoxy-2-aza-2,3-dihydrosqualene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)


![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)



![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)
